RC-101 Exhibits Significantly Enhanced Antiviral Potency Compared to RC-100 Against Primary HIV-1 Isolates
In a head-to-head study against a panel of primary HIV-1 isolates, RC-101 demonstrated significantly greater antiviral potency than its parent compound, retrocyclin-1 (RC-100). The two peptides differ by only a single, conservative amino acid substitution (Arg → Lys) [1]. Despite the minimal structural difference, RC-101's IC50 values were consistently lower, establishing it as the more potent analogue for antiviral applications.
| Evidence Dimension | Antiviral potency against primary HIV-1 isolates |
|---|---|
| Target Compound Data | RC-101 was significantly more potent across a panel of primary isolates. |
| Comparator Or Baseline | Retrocyclin-1 (RC-100) |
| Quantified Difference | IC50 values for RC-101 were reported as significantly lower than those for RC-100, indicating enhanced potency. |
| Conditions | In vitro JC53-BL reporter cell assay against primary HIV-1 isolates of subtypes A-D, CRF-01_AE, and recombinants. |
Why This Matters
This demonstrates a clear, sequence-defined potency advantage over the immediate structural analog, making RC-101 the preferred choice for antiviral studies requiring maximum efficacy.
- [1] Owen, S. M., Rudolph, D. L., Wang, W., Cole, A. M., & Waring, A. J. (2004). RC-101, a retrocyclin-1 analogue with enhanced activity against primary HIV type 1 isolates. AIDS Research and Human Retroviruses, 20(11), 1157–1165. View Source
